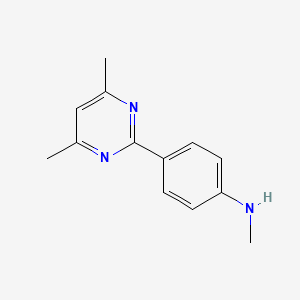![molecular formula C13H17N3S B13159505 2-[1-(Piperazin-1-yl)ethyl]-1,3-benzothiazole CAS No. 900641-48-7](/img/structure/B13159505.png)
2-[1-(Piperazin-1-yl)ethyl]-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(Piperazin-1-yl)ethyl]-1,3-benzothiazole is a heterocyclic compound that combines the structural features of piperazine and benzothiazole. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and antipsychotic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Piperazin-1-yl)ethyl]-1,3-benzothiazole typically involves multi-step procedures. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected and cyclized to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar multi-step procedures. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents like toluene and purification steps such as extraction and distillation .
Análisis De Reacciones Químicas
Types of Reactions
2-[1-(Piperazin-1-yl)ethyl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or sulfonium salts under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring .
Aplicaciones Científicas De Investigación
2-[1-(Piperazin-1-yl)ethyl]-1,3-benzothiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an antipsychotic agent due to its activity as a dopamine and serotonin antagonist.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-[1-(Piperazin-1-yl)ethyl]-1,3-benzothiazole involves its interaction with molecular targets such as dopamine and serotonin receptors. By antagonizing these receptors, the compound can modulate neurotransmitter activity, which is beneficial in treating conditions like schizophrenia and other psychotic disorders .
Comparación Con Compuestos Similares
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Another compound with similar structural features and biological activities.
2-(4-Phenylpiperazin-1-yl)methylbenzonitrile: Known for its antiviral properties.
1-(2-Aminoethyl)piperazine: Used in various industrial applications, including corrosion inhibition and epoxy curing.
Uniqueness
2-[1-(Piperazin-1-yl)ethyl]-1,3-benzothiazole is unique due to its combined structural features of piperazine and benzothiazole, which confer a broad spectrum of biological activities. Its ability to act as a dopamine and serotonin antagonist makes it particularly valuable in medicinal chemistry .
Propiedades
Número CAS |
900641-48-7 |
|---|---|
Fórmula molecular |
C13H17N3S |
Peso molecular |
247.36 g/mol |
Nombre IUPAC |
2-(1-piperazin-1-ylethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C13H17N3S/c1-10(16-8-6-14-7-9-16)13-15-11-4-2-3-5-12(11)17-13/h2-5,10,14H,6-9H2,1H3 |
Clave InChI |
ODJUAJUMDAPBJB-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC2=CC=CC=C2S1)N3CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Cyclopropyl-3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13159428.png)
![3-([1-(Chloromethyl)cyclobutyl]methyl)thiophene](/img/structure/B13159431.png)
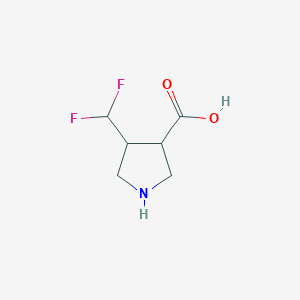

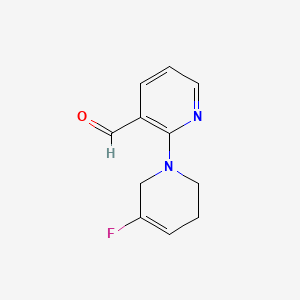

![(1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine](/img/structure/B13159459.png)
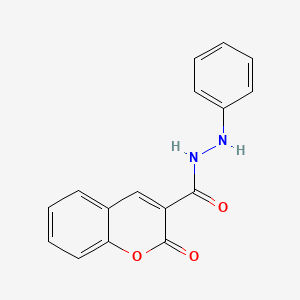
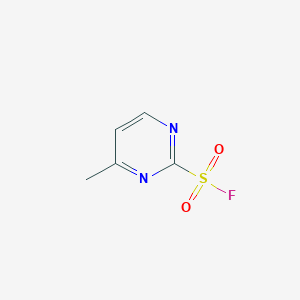


![3-Isopropyl-3,9-diazaspiro[5.5]undecane](/img/structure/B13159490.png)
